molecular formula C20H14ClN3O2 B245115 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B245115
M. Wt: 363.8 g/mol
InChI Key: YGSWUTYMGUSJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as GSK369796 and has been investigated for its anti-malarial properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the growth of the malaria parasite by targeting a specific enzyme called Plasmodium falciparum lactate dehydrogenase (PfLDH). This enzyme is essential for the survival of the parasite, and the inhibition of PfLDH leads to the death of the parasite.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound is highly effective against different strains of the malaria parasite. In vivo studies have shown that this compound has good pharmacokinetic properties and is well tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its high potency against the malaria parasite. This compound can be used as a positive control in anti-malarial drug screening assays. However, one limitation is that this compound has a narrow therapeutic index, which means that the dose required for therapeutic effect is close to the dose that causes toxicity.

Future Directions

There are several future directions for the research on 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One direction is to investigate the potential of this compound as a combination therapy with other anti-malarial drugs. Another direction is to study the mechanism of action of this compound in more detail to identify potential targets for drug development. Additionally, the pharmacokinetics and toxicity of this compound need to be studied further to determine its suitability for clinical use.
Conclusion
In conclusion, 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been studied for its anti-malarial properties. This compound inhibits the growth of the malaria parasite by targeting PfLDH. Although this compound has a narrow therapeutic index, it has good pharmacokinetic properties and is well tolerated in animal models. Future research on this compound should focus on its potential as a combination therapy and the identification of potential drug targets.

Synthesis Methods

The synthesis of 4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-5-(2-nitrophenyl)oxazole with 4-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced with palladium on carbon to give the final product.

Scientific Research Applications

4-chloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its anti-malarial properties. Malaria is a parasitic disease that affects millions of people worldwide. The current treatments for malaria are becoming less effective due to the development of drug-resistant strains of the parasite. Therefore, there is a need for new anti-malarial drugs.

properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

4-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14ClN3O2/c1-12-4-5-14(20-24-18-17(26-20)3-2-10-22-18)11-16(12)23-19(25)13-6-8-15(21)9-7-13/h2-11H,1H3,(H,23,25)

InChI Key

YGSWUTYMGUSJET-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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